molecular formula C17H20N6O B12238717 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine

Cat. No.: B12238717
M. Wt: 324.4 g/mol
InChI Key: SFRKYIZKTWXQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine is a complex heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple nitrogen atoms within its fused ring systems, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance the yield and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen-rich structure allows it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of target proteins and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine is unique due to its combination of the imidazo[1,2-b]pyridazine and pyrazine moieties, which confer distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H20N6O/c1-13-11-23-15(20-13)2-3-17(21-23)24-12-14-4-8-22(9-5-14)16-10-18-6-7-19-16/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3

InChI Key

SFRKYIZKTWXQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.